7-Octenyltrimethoxysilane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

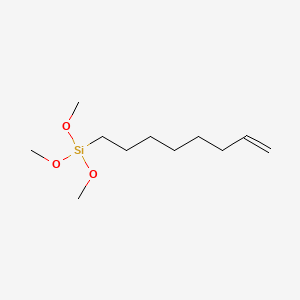

Structure

3D Structure

Propiedades

IUPAC Name |

trimethoxy(oct-7-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3Si/c1-5-6-7-8-9-10-11-15(12-2,13-3)14-4/h5H,1,6-11H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLXSINPXIQKIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCC=C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068718 | |

| Record name | Silane, trimethoxy-7-octenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52217-57-9 | |

| Record name | (7-Octen-1-yl)trimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52217-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trimethoxy-7-octen-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052217579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethoxy-7-octen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trimethoxy-7-octenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Hydrolysis:the Initial Step is the Hydrolysis of the Methoxy Groups Si Och₃ of the Silane to Form Silanol Groups Si Oh .unm.edumpie.dethis Reaction Requires the Presence of Water and Can Be Catalyzed by Either Acid or Base.unm.edumpie.deunder Acidic Conditions, the Reaction Involves the Protonation of the Alkoxy Group, While Under Basic Conditions, Hydroxyl Anions Directly Attack the Silicon Atom.unm.eduthe Rate of Hydrolysis is Significantly Influenced by Ph, with the Minimum Rate Typically Occurring Around Ph 7.unm.edufor Complete Hydrolysis of a Trimethoxysilane, Three Moles of Water Are Required for Each Mole of Silane.researchgate.net

Si(OCH₃)₃R + 3H₂O → Si(OH)₃R + 3CH₃OH

Condensation:following Hydrolysis, the Newly Formed Silanol Groups Are Highly Reactive and Undergo Condensation Reactions.unm.edumpie.dethis Can Occur in Two Ways:

Monolayer Formation Studies

The ability of this compound to form self-assembled monolayers (SAMs) on various substrates is of significant interest for tailoring surface properties at the molecular level.

Adsorption on Silicon (100) with Native Oxide

The formation of this compound monolayers has been studied on silicon (100) substrates that are covered with a thin layer of native oxide. researchgate.net This native oxide layer is typically rich in hydroxyl (-OH) groups, which serve as anchoring points for the silane molecules. The adsorption process involves the hydrolysis of the trimethoxysilane (B1233946) headgroup to form silanols, which then covalently bond to the hydroxylated surface of the silicon oxide.

Detailed characterization of these monolayers has been carried out using a variety of surface-sensitive techniques. Spectroscopic ellipsometry (SE) and X-ray photoelectron spectroscopy (XPS) have been used to measure the thickness of the adsorbed layers, with results confirming the formation of films consistent with monolayer dimensions. researchgate.net Atomic force microscopy (AFM) has shown that under optimal conditions, these monolayers can be very smooth, with a surface roughness of less than 0.3 nm, which is primarily determined by the underlying substrate. researchgate.net Attenuated total reflection infrared (ATR-IR) spectroscopy has been employed to study the conformational and orientational order of the alkyl chains within the monolayer, revealing that the chains are generally disordered with a nearly isotropic orientation. researchgate.net

Influence of Solvent and Moisture on Monolayer Quality

The quality and uniformity of the this compound monolayer are significantly influenced by the deposition conditions, particularly the choice of solvent and the presence of moisture. researchgate.net Moisture is a critical component, as it is required for the hydrolysis of the methoxy groups to the reactive silanol groups, which is the first step in the covalent attachment to the surface and the subsequent crosslinking. researchgate.net

Studies have been conducted using various organic solvents such as chloroform, toluene, and n-hexane for the deposition of this compound. researchgate.net The nature of the solvent, including its polarity and its ability to dissolve trace amounts of water, can affect the hydrolysis and condensation reactions both in the bulk solution and at the substrate interface. For instance, excessive hydrolysis in the solution before adsorption can lead to the formation of polysiloxane oligomers, which can result in the deposition of thicker, non-uniform films or aggregates on the surface rather than a well-ordered monolayer. researchgate.net Therefore, careful control over the solvent and moisture content is essential to achieve high-quality, uniform monolayers.

The table below summarizes the results of monolayer formation under different solvent conditions.

| Solvent | Thickness (SE) | Water Contact Angle | Roughness (AFM) |

| Chloroform | Consistent with monolayer | High | < 0.3 nm |

| Toluene | Consistent with monolayer | High | < 0.3 nm |

| n-Hexane | Consistent with monolayer | High | < 0.3 nm |

Control of Surface Areal Density of Functional Groups

In many applications, it is desirable to control the surface density of the functional (in this case, the terminal vinyl) groups. This can be achieved by forming mixed monolayers, where this compound is co-deposited with a chemically similar but non-functionalized silane.

For example, mixed monolayers of this compound (7-OTMS) and n-octyltrimethoxysilane (n-OTMS) have been prepared. researchgate.net By varying the ratio of 7-OTMS to n-OTMS in the deposition solution, it is possible to systematically vary the concentration of the vinyl groups on the surface. This approach allows for the fine-tuning of surface properties, such as wettability and adhesion, and provides a platform for controlling the density of subsequent chemical modifications, for instance, via click chemistry. The characterization of these mixed films has been performed using techniques like X-ray photoelectron spectroscopy (XPS) and water contact angle measurements to confirm the composition and properties of the modified surfaces. researchgate.net

Thiol-ene Click Chemistry Applications

The terminal vinyl group of this compound is a versatile functional handle that can be readily modified using a variety of chemical reactions. One of the most efficient and widely used methods for this purpose is the thiol-ene "click" reaction. wikipedia.orgmdpi.com

The thiol-ene reaction is a radical-mediated addition of a thiol (R-SH) to an alkene (the vinyl group of the surface-bound silane). illinois.edu This reaction is considered a "click" reaction because it is highly efficient, proceeds rapidly under mild conditions (often initiated by UV light), has a high yield, and is tolerant of a wide range of functional groups. semanticscholar.org The reaction results in the formation of a stable thioether linkage, effectively coupling the thiol-containing molecule to the surface. wikipedia.org The addition typically proceeds in an anti-Markovnikov fashion, where the sulfur atom attaches to the terminal carbon of the double bond. illinois.edu

This chemistry provides a powerful tool for the functionalization of surfaces modified with this compound. By choosing thiols with different end-groups, a wide variety of functionalities can be introduced onto the surface. This has applications in areas such as the immobilization of biomolecules, the attachment of polymers, and the creation of surfaces with tailored chemical and physical properties. The thiol-ene reaction on this compound-modified surfaces offers a robust and versatile platform for advanced materials development. mdpi.com

Advanced Characterization Techniques for 7 Octenyltrimethoxysilane Systems

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure and bonding characteristics of 7-Octenyltrimethoxysilane and its derivatives.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within the this compound molecule and for monitoring its hydrolysis and condensation reactions. The presence of specific absorption bands in the infrared spectrum corresponds to the vibrational modes of particular chemical bonds.

Key functional groups in this compound and their characteristic FTIR absorption bands include the C=C double bond of the octenyl group, the Si-O-CH₃ methoxy (B1213986) groups, and the C-H bonds of the alkyl chain. During the sol-gel process, the hydrolysis of the methoxy groups leads to the formation of silanol (B1196071) (Si-OH) groups, and subsequent condensation results in the formation of siloxane (Si-O-Si) bridges. These transformations can be tracked by observing changes in the FTIR spectrum. Specifically, the decrease in intensity of the Si-O-C absorption bands and the appearance and growth of bands corresponding to Si-OH and Si-O-Si vibrations provide evidence of the reaction progress sci-hub.senih.govreutlingen-university.deresearchgate.netgelest.com.

Interactive Data Table: Representative FTIR Absorption Bands for this compound Systems

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Significance in Analysis |

| C-H stretch (alkenyl) | =C-H | ~3077 | Presence of the terminal double bond. |

| C-H stretch (alkyl) | -CH₂, -CH₃ | 2850-2960 | Indicates the octyl chain. |

| C=C stretch | C=C | ~1640 | Confirms the presence of the vinyl group. |

| Si-O-C stretch | Si-O-CH₃ | 1080-1190, ~820 | Indicates the presence of unhydrolyzed methoxy groups. Disappears upon complete hydrolysis. |

| Si-O-Si stretch | Si-O-Si | 1000-1100 (broad) | Formation of the siloxane network through condensation. |

| Si-OH stretch | Si-OH | ~950 and ~3200-3700 (broad) | Indicates the presence of silanol groups, the intermediate product of hydrolysis. |

Note: The exact positions of the peaks can vary depending on the chemical environment and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure of this compound. ¹H-NMR is used to identify the different types of protons in the molecule, while ²⁹Si Magic Angle Spinning (MAS) NMR is essential for characterizing the silicon environment and the degree of condensation in the resulting polysiloxane network.

In the ¹H-NMR spectrum of this compound, distinct signals are observed for the protons of the vinyl group, the methoxy groups, and the different methylene (B1212753) groups along the alkyl chain. The chemical shift of each proton is influenced by its local electronic environment, allowing for unambiguous assignment.

²⁹Si MAS NMR is particularly useful for studying the condensation process. The chemical shift of the silicon nucleus is highly sensitive to the number of siloxane bridges attached to it. A silicon atom in the unhydrolyzed monomer (a T⁰ structure) will have a different chemical shift compared to a silicon atom that has formed one, two, or three siloxane bonds (T¹, T², and T³ structures, respectively). By analyzing the relative intensities of these peaks, the extent of condensation can be quantified sci-hub.seunige.chelsevierpure.com.

Interactive Data Table: Typical ¹H-NMR Chemical Shifts for this compound

| Proton Type | Functional Group | Typical Chemical Shift (δ, ppm) |

| Vinyl Protons | =CH₂ | 4.92-5.01 |

| Vinyl Proton | -CH= | 5.75-5.85 |

| Methoxy Protons | -OCH₃ | ~3.58 |

| Methylene Protons | -CH₂- | 0.6-2.1 |

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by the solvent used.

Interactive Data Table: Typical ²⁹Si-NMR Chemical Shifts for Siloxane Network Formation

| Silicon Species | Structure | Typical Chemical Shift (δ, ppm) |

| T⁰ | R-Si(OCH₃)₃ | -40 to -45 |

| T¹ | R-Si(OCH₃)₂(OSi) | -48 to -52 |

| T² | R-Si(OCH₃)(OSi)₂ | -57 to -61 |

| T³ | R-Si(OSi)₃ | -65 to -70 |

R represents the octenyl group.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical bonding states of the top few nanometers of a material. When this compound is deposited as a thin film on a substrate, XPS can be used to confirm the presence of silicon, carbon, and oxygen on the surface. High-resolution scans of the Si 2p, C 1s, and O 1s core levels provide insight into the chemical bonding.

The Si 2p peak can be deconvoluted to distinguish between silicon in different chemical states, such as Si-C bonds from the octenyl chain and Si-O bonds from the siloxane network or unreacted methoxy groups. The C 1s spectrum can reveal the presence of C-C/C-H bonds in the alkyl chain and C-Si bonds. The O 1s spectrum helps to identify oxygen in Si-O-Si bridges and potentially in Si-OH groups aau.dkthermofisher.com. Analysis of the relative atomic concentrations of these elements can also provide information about the thickness and uniformity of the silane (B1218182) film researchgate.netcore.ac.ukresearchgate.net.

Interactive Data Table: Representative XPS Binding Energies for this compound Films

| Core Level | Chemical Bond | Typical Binding Energy (eV) |

| Si 2p | Si-C | ~101 |

| Si 2p | Si-O | 102-104 |

| C 1s | C-C, C-H | ~284.8 |

| C 1s | C-Si | ~284.2 |

| C 1s | C-O | ~286.5 |

| O 1s | Si-O-Si | ~532.5 |

| O 1s | Si-OH | ~533.2 |

Note: Binding energies are often referenced to the C 1s peak at 284.8 eV and can vary slightly depending on the substrate and specific chemical environment.

Raman spectroscopy is another vibrational spectroscopy technique that offers complementary information to FTIR. It is particularly useful for in-situ monitoring of film deposition processes unc.eduresearchgate.netub.edu. Raman scattering is sensitive to changes in molecular polarizability, making it effective for detecting non-polar bonds, such as the C=C bond in the octenyl group of this compound, which often shows a strong Raman signal.

During the formation of a silane film on a substrate, the intensity of the characteristic Raman peaks of the silane can be monitored over time to study the kinetics of adsorption and film growth. The appearance and evolution of peaks associated with the Si-O-Si network can also provide information about the condensation process at the surface rsc.orgresearchgate.net. Furthermore, the polarization of the Raman scattered light can be analyzed to determine the orientation of the molecules within the film.

Interactive Data Table: Key Raman Shifts for Analysis of this compound Films

| Vibrational Mode | Functional Group | Typical Raman Shift (cm⁻¹) |

| C=C stretch | C=C | ~1640 |

| Si-O-C stretch | Si-O-CH₃ | 600-700 |

| Si-O-Si stretch | Si-O-Si | 400-500 |

| Si-C stretch | Si-C | 700-800 |

Microscopic and Imaging Techniques

Microscopic techniques are employed to visualize the surface of films formed from this compound, providing direct information about their topography and morphology at the nanoscale.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can provide three-dimensional topographical information about a surface. For systems involving this compound, AFM is used to characterize the morphology of self-assembled monolayers (SAMs) or thicker polymer films on various substrates ethz.chmdpi.com.

AFM imaging can reveal whether the silane forms a smooth, uniform monolayer or if it aggregates into islands. Quantitative analysis of AFM images yields important parameters such as the root-mean-square (Rq) and average (Ra) surface roughness, which are critical for applications where a smooth surface is required researchgate.netresearchgate.netiaea.org. For instance, the formation of a well-ordered, self-assembled monolayer of an alkylsilane on a smooth substrate like a silicon wafer can result in a very low surface roughness, often in the sub-nanometer range nih.gov.

Interactive Data Table: Typical AFM Findings for Alkylsilane Monolayers on Smooth Substrates

| Film Type | Substrate | Roughness Parameter | Typical Value | Research Finding |

| Self-Assembled Monolayer | Silicon Wafer | Ra (Average Roughness) | < 0.5 nm | Formation of a smooth, uniform layer. |

| Self-Assembled Monolayer | Silicon Wafer | Rq (RMS Roughness) | < 0.5 nm | Indicates a low deviation in surface height. |

| Aggregated Film | Various | Ra (Average Roughness) | > 1 nm | Indicates island formation or incomplete coverage. |

| Aggregated Film | Various | Rq (RMS Roughness) | > 1 nm | Suggests a more varied surface topography. |

Thermal Analysis

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com It is widely applied to characterize materials treated with this compound to determine the efficiency of the silane grafting process and to evaluate the thermal stability of the modified material. nih.govresearchgate.net

The process involves heating a sample at a constant rate and recording the corresponding weight loss. The resulting TGA curve provides quantitative information about the composition and thermal degradation profile of the material. diva-portal.org For a substrate (e.g., silica (B1680970) nanoparticles) modified with 7-OTMS, the TGA curve will show distinct weight loss steps. The initial weight loss, typically below 200°C, is often attributed to the desorption of physically adsorbed water or solvent molecules. researchgate.net The subsequent, more significant weight loss at higher temperatures corresponds to the thermal decomposition of the grafted organic silane molecules. researchgate.net

By comparing the TGA curves of the unmodified substrate and the 7-OTMS-modified material, the amount of grafted silane can be precisely calculated. This data is then used to determine the grafting density (σ), often expressed as the number of silane molecules per unit of surface area (e.g., molecules/nm²). nih.gov

The thermal degradation profile obtained from TGA also provides crucial information about the material's stability. The temperatures at which degradation begins (onset temperature) and proceeds most rapidly (peak degradation temperature, obtained from the derivative TGA or DTG curve) are key parameters. mdpi.com

Table 1: Representative TGA Data for Silane-Modified Nanoparticles This table contains illustrative data based on typical findings in TGA studies of silanized materials.

| Sample | Onset Decomposition Temp. (°C) | Weight Loss due to Silane (%) | Calculated Grafting Density (molecules/nm²) |

|---|---|---|---|

| Unmodified Silica | - | 0 | 0 |

| 7-OTMS Modified Silica | ~220 | 8.5 | 1.8 |

| 7-OTMS Modified Alumina | ~235 | 6.2 | 1.5 |

Differential Scanning Calorimetry (DSC) is a primary technique for studying the thermal transitions of polymers, including crystallization behavior. mt.com DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com When this compound is incorporated into a polymer system, either as a comonomer or as a surface modifier for fillers, it can influence the polymer's ability to crystallize. DSC is used to quantify these effects.

During a controlled cooling scan from the polymer melt, the crystallization process releases heat, which is detected by the DSC as an exothermic peak. mdpi.com The temperature at the peak of this exotherm is the crystallization temperature (Tc). In a subsequent heating scan, the melting of the crystalline structures is observed as an endothermic peak, defining the melting temperature (Tm). mt.com

Table 2: Illustrative DSC Crystallization Data for a Polymer Composite This table presents hypothetical data demonstrating the effect of a silane-treated filler on polymer crystallization.

| Sample | Crystallization Peak Temp. (Tc) on Cooling (°C) | Melting Peak Temp. (Tm) on Heating (°C) | Enthalpy of Crystallization (ΔHc) (J/g) |

|---|---|---|---|

| Neat Polymer | 115.2 | 165.0 | 45.8 |

| Polymer + Untreated Filler | 116.5 | 165.2 | 48.1 |

| Polymer + 7-OTMS Treated Filler | 121.8 | 165.5 | 55.3 |

Rheological and Mechanical Property Characterization

The Melt Flow Index (MFI), or Melt Flow Rate (MFR), is a simple yet critical measurement of the ease of flow of a molten thermoplastic polymer. specialchem.combitmesra.ac.in It is defined as the mass of polymer in grams that flows through a capillary of a specific dimension in ten minutes under a prescribed temperature and load. bitmesra.ac.in MFI is an indirect measure of the material's melt viscosity and average molecular weight; a higher MFI indicates lower viscosity and typically a lower molecular weight. nextgentest.compolymersolutions.com

In polymer composites, the addition of fillers, even when treated with this compound, generally leads to an increase in melt viscosity and therefore a decrease in the MFI. The silane coupling agent improves the interaction and adhesion between the polymer matrix and the filler, which can restrict the mobility of polymer chains, further reducing the flow rate.

MFI analysis is crucial for quality control and for determining the processability of a thermoplastic material. specialchem.com Different processing techniques require materials with different flow properties. For instance, injection molding typically requires materials with a higher MFI for easy mold filling, while extrusion and blow molding often favor materials with a lower MFI for better melt strength. specialchem.com By measuring the MFI of a composite containing 7-OTMS-treated fillers, manufacturers can ensure the material meets the specifications for its intended processing method and application.

Table 3: Representative Melt Flow Index (MFI) Data for a Polymer Composite This table contains exemplary data showing the typical impact of fillers on the MFI of a thermoplastic.

| Material | Test Temperature (°C) | Test Load (kg) | MFI (g/10 min) |

|---|---|---|---|

| Virgin Polypropylene (B1209903) | 230 | 2.16 | 12.0 |

| Polypropylene + 20% Untreated Talc | 230 | 2.16 | 7.5 |

| Polypropylene + 20% 7-OTMS Treated Talc | 230 | 2.16 | 6.8 |

Computational and Theoretical Studies of 7 Octenyltrimethoxysilane

First Principles Modeling and Density Functional Theory (DFT)

First-principles modeling, particularly using Density Functional Theory (DFT), is a quantum mechanical method used to investigate the electronic structure of many-body systems. DFT is instrumental in predicting molecular properties and reactivity, making it a valuable tool for studying silane (B1218182) coupling agents. By calculating the electron density of a system, DFT can derive essential properties such as energy, molecular geometry, and electronic distribution.

First-principles calculations allow for the investigation of the charge distribution and the resulting interfacial electric field at the junction of a silane-treated nanoparticle and the surrounding polymer matrix. arxiv.org This analysis is crucial because strong, localized electric fields can influence charge carrier mobility and the initiation of electrical breakdown. aps.org By modeling the hybrid structure, researchers can understand how the covalent bonding of the silane to an oxide surface and its interaction with the polymer chains affect the electronic landscape, providing insights into the dielectric properties of the composite. arxiv.org

The dielectric strength, or breakdown voltage, is a key parameter for insulating materials used in high-voltage applications. Computational protocols based on DFT have been developed to predict the dielectric strength of various compounds, offering a high-throughput alternative to time-consuming experimental evaluations. mdpi.com These methods establish a correlation between dielectric strength and fundamental molecular properties that can be calculated using DFT. mdpi.com

For a molecule like 7-Octenyltrimethoxysilane, DFT would be used to compute core factors such as molecular polarizability, ionization energy, and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com These calculated values are then used in equation-based functions, developed through systematic linear regression, to predict the material's insulating performance. mdpi.com Studies on various silane coupling agents have shown that the choice of silane can significantly influence the breakdown strength of composites, and DFT-based predictions can guide the selection of the optimal agent for a specific dielectric application. researchgate.netresearchgate.net

| Computational Metric | Description | Relevance to Dielectric Strength |

|---|---|---|

| Polarizability (α) | The ability of the molecule's electron cloud to be distorted by an external electric field. | Higher polarizability is often correlated with higher dielectric strength. |

| Ionization Energy (IE) | The minimum energy required to remove an electron from the molecule. | A critical factor for ensuring reliable predictions within a specific range. |

| HOMO-LUMO Gap (E_gap) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A larger gap generally indicates greater molecular stability and resistance to electronic excitation. |

| Molecular Weight (MW) | The mass of one mole of the substance. | A factor that shows a high correlation in regression models for predicting dielectric strength. |

The electronic properties of a silane coupling agent, such as its polarizability and HOMO-LUMO band gap, are fundamental to its function in dielectric materials. irjweb.com DFT is the primary computational tool for calculating these properties. dergipark.org.tr Polarizability measures the ease with which the electron cloud of the molecule can be distorted by an electric field, while the HOMO-LUMO gap is an indicator of chemical reactivity and the energy required to excite an electron. mdpi.comirjweb.com

A hard molecule, which is less reactive, is characterized by a large HOMO-LUMO gap, whereas a soft molecule has a small gap and is more reactive. irjweb.com In the context of dielectric performance, a larger band gap is often desirable as it implies greater stability against electronic breakdown. Computational studies can compare these metrics across a range of different silane molecules to screen for candidates with optimal electronic properties. For instance, a DFT study could compare this compound with other alkyl- or functionalized silanes to determine how the vinyl group and chain length affect its polarizability and band gap, thereby predicting its relative effectiveness in enhancing dielectric properties. mdpi.com

| Silane Compound | Calculated Polarizability (a.u.) | Calculated HOMO-LUMO Gap (eV) | Predicted Dielectric Performance |

|---|---|---|---|

| Methyltrimethoxysilane | Value A | Value X | Baseline |

| Propyltrimethoxysilane | Value B (>A) | Value Y ( | Moderate |

| This compound | Value C (>B) | Value Z (≈Y) | High |

Molecular Dynamics Simulations of Interfacial Interactions

Molecular Dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules over time. It is particularly well-suited for investigating the complex, dynamic interactions at the interface between a silane coupling agent and a substrate. mdpi.commdpi.com MD simulations provide an atomistic view of how this compound molecules arrange themselves on a surface, interact with a polymer matrix, and respond to mechanical stress. threebond.co.jpresearchgate.net

The simulation process begins by constructing a model of the system, for example, by placing silane molecules onto a silica (B1680970) or metal oxide surface that is then brought into contact with a polymer matrix. threebond.co.jpfrontiersin.org The system is then allowed to evolve over time according to the principles of classical mechanics, with interatomic forces described by a force field. These simulations can reveal key information about:

Adsorption and Self-Arrangement: How the silane molecules adsorb onto the substrate and whether they form an ordered monolayer or a more disordered structure. mdpi.com

Interfacial Bonding Energy: The strength of the interaction between the silane layer and the substrate, as well as between the silane and the polymer matrix. mdpi.com

Conformational Structure: The orientation and conformation of the octenyl chains, which determines the nature of the interface presented to the polymer matrix.

Mechanical Properties: How the interface responds to tensile or shear loading, providing insights into adhesion and the potential modes of failure. researchgate.net

MD simulations have been used to study various silane coupling agents, showing that they can form a thin film that enhances interfacial bonding energy and promotes adhesion between inorganic and organic phases. mdpi.com For this compound, MD simulations could elucidate how the terminal vinyl group interacts with a reactive polymer resin and how the methoxy (B1213986) groups bond to a hydroxylated surface, providing a detailed picture of the adhesion mechanism at the molecular level. threebond.co.jp

| Property | Simulation Metric | Insight Gained |

|---|---|---|

| Interfacial Adhesion | Interaction Energy, Binding Energy | Quantifies the strength of the bond between the silane and the substrate/polymer. mdpi.com |

| Structural Arrangement | Density Profiles, Radial Distribution Functions | Reveals the layering and orientation of silane molecules at the interface. threebond.co.jp |

| Mechanical Response | Stress-Strain Curves, Cohesive Traction-Separation | Predicts the toughness and failure mechanism of the adhesive bond under load. researchgate.net |

| Thermal Stability | Mean Squared Displacement (MSD) | Assesses the mobility of polymer chains and the stability of the interface at different temperatures. nih.gov |

Computational Studies of Polymer Degradation and Stability

The long-term stability and degradation behavior of polymers are critical for the reliability of materials. Computational methods can be used to investigate the chemical and physical mechanisms of polymer degradation at the atomic scale. mpg.de These studies can assess the intrinsic thermal stability of a polymer and evaluate how additives, such as this compound, influence its degradation pathways and service life. mdpi.comelsevierpure.com

Atomistic simulations, including both MD and DFT, can model the effects of degradation agents like heat. mpg.de DFT can be used to calculate the bond dissociation energies within the polymer and silane molecules, identifying the weakest chemical bonds that are likely to break first during thermal degradation. dntb.gov.ua MD simulations can then be used to model the dynamic processes of polymer chain scission, cross-linking, and the diffusion of small molecules that may result from degradation. mpg.de

By comparing simulations of a pure polymer matrix with one containing this compound, researchers can determine the silane's effect on thermal stability. For instance, simulations can show whether the presence of the silane and its bonding to the polymer network increases the activation energy required for decomposition or alters the degradation mechanism. mdpi.comresearchgate.net Such studies provide valuable insights for designing more durable and reliable polymer composites. aip.org

| Computational Method | Metric / Analysis | Information Provided |

|---|---|---|

| Density Functional Theory (DFT) | Bond Dissociation Energy Calculation | Identifies the weakest chemical links and likely initiation sites for thermal degradation. dntb.gov.ua |

| Thermogravimetric Analysis (TGA) Simulation | Activation Energy of Decomposition (Ea) | Quantifies the energy barrier for degradation, indicating thermal stability. elsevierpure.comresearchgate.net |

| Molecular Dynamics (MD) | Chain Scission and Cross-linking Events | Simulates the dynamic changes in polymer topology during degradation. mpg.de |

| Molecular Dynamics (MD) | Glass Transition Temperature (Tg) Calculation | Determines the effect of the silane additive on the polymer's thermomechanical properties. mdpi.com |

Advanced Applications of 7 Octenyltrimethoxysilane in Materials Science

Polymer Nanocomposites and Hybrid Materials

The incorporation of 7-Octenyltrimethoxysilane into polymer matrices represents a significant advancement in the creation of high-performance polymer nanocomposites and hybrid materials. Its unique chemical structure, featuring a terminal vinyl group and a trimethoxysilane (B1233946) group, allows it to act as a versatile coupling agent and compatibilizer. This enables the formation of strong covalent bonds and improved interfacial adhesion between organic polymer matrices and inorganic nanofillers, leading to materials with enhanced properties and functionalities.

Polypropylene (B1209903) (PP) Nanocomposites

In the realm of polypropylene (PP) nanocomposites, this compound is utilized to create a reactive PP matrix, often in the form of a copolymer known as poly(propylene-co-7-octenyltrimethoxysilane) (PP-OTMS). This reactive copolymer facilitates the in-situ grafting of the polypropylene matrix onto the surface of nanofillers, such as silica (B1680970) (SiO₂), during the melt mixing process. This approach has proven to be highly effective in overcoming the inherent incompatibility between the nonpolar PP and polar nanofillers.

The introduction of this compound as a comonomer in polypropylene allows for the creation of reactive sites along the polymer chain. During melt processing with silica nanofillers, the methoxy (B1213986) groups on the silane (B1218182) moiety of PP-OTMS can react with the silanol (B1196071) groups present on the surface of the silica nanoparticles. This reaction forms strong covalent bonds, effectively grafting the polypropylene chains onto the nanofiller surface. mdpi.comresearchgate.net This grafting mechanism significantly enhances the mechanical properties of the resulting nanocomposite.

Research has demonstrated that this in-situ grafting strategy leads to a notable improvement in the mechanical performance of PP/SiO₂ nanocomposites. The covalent linkage between the matrix and the nanofiller ensures efficient stress transfer from the polymer matrix to the reinforcing nanofiller, resulting in increased strength and stiffness.

Table 1: Enhancement of Mechanical Properties of PP-OTMS/SiO₂ Nanocomposites This table presents a summary of the mechanical properties of polypropylene-based nanocomposites, highlighting the improvements achieved through the use of a reactive matrix containing this compound (PP-OTMS) in conjunction with organically modified silica (C16-SiO₂). The data is sourced from a study by Zhu et al. (2022).

| Material | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| HomoPP/SiO₂ | 1230 | 32.7 | 10 |

| PP-OTMS/SiO₂ | 1580 | 38.0 | 9 |

| PP-OTMS/C16-SiO₂ | 1430 | 40.5 | 32 |

A major challenge in the development of high-performance nanocomposites is the tendency of nanofillers to agglomerate within the polymer matrix due to strong interparticle attractions. The use of poly(propylene-co-7-octenyltrimethoxysilane) as a reactive matrix effectively addresses this issue. The grafting of PP chains onto the nanofiller surface improves the compatibility between the inorganic filler and the organic matrix. mdpi.comresearchgate.net

The improved dispersion and interfacial adhesion can be visualized through techniques like transmission electron microscopy (TEM), which reveal a more homogeneous distribution of individual nanoparticles within the PP-OTMS matrix compared to conventional PP nanocomposites.

A common trade-off in polymer nanocomposites is that an increase in strength and stiffness is often accompanied by a decrease in toughness and ductility. However, the use of this compound in conjunction with surface-modified nanofillers offers a pathway to achieve a better balance of these properties.

The combination of in-situ grafting via the PP-OTMS reactive matrix and the use of organically modified silica nanoparticles provides a synergistic effect. mdpi.comresearchgate.net The organic modification of the nanofillers, for example with long alkyl chains, can further improve their initial dispersion in the matrix. This improved dispersion, in turn, promotes a more efficient grafting reaction. The grafted PP chains at the interface, coupled with the plasticizing effect of the organic modifiers, can help to mitigate the embrittlement of the composite. This allows for an increase in tensile strength and reinforcement while simultaneously improving or maintaining the toughness of the material, as indicated by a higher elongation at break. mdpi.com

Silicone Rubber Modifications

In the field of silicone rubber technology, this compound serves as a crucial adhesion promoter, particularly in addition-cure systems. Its bifunctional nature, possessing a reactive vinyl group and hydrolyzable methoxysilane (B1618054) groups, enables it to form a durable bridge between the silicone elastomer and various substrates.

Adhesion Promotion in Addition-Cure Silicone Rubber

Addition-cure silicone rubbers, which cure via a hydrosilylation reaction between vinyl-functional and hydride-functional siloxanes, often exhibit poor adhesion to many substrates due to their low surface energy and chemical inertness. This compound can be used as a primer to treat the substrate surface before the application of the silicone rubber.

The mechanism of adhesion promotion involves the hydrolysis of the trimethoxysilane group of this compound in the presence of moisture, forming reactive silanol groups. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates like metal or glass, forming strong covalent oxane bonds (Si-O-Substrate). The octenyl (vinyl) group of the silane remains available to participate in the hydrosilylation curing reaction of the addition-cure silicone rubber. This co-curing process creates a covalent link between the silicone rubber and the silane primer, which is already chemically bonded to the substrate. This results in a significant improvement in the adhesion of the silicone rubber to the substrate.

Research has shown that ultra-thin layers of this compound can act as effective adhesion primers for silicone coatings on metal alloys. For instance, its application on mechanically polished aluminum alloy has demonstrated good performance in promoting the adhesion of silicone elastomers. researchgate.net

Silicone Rubber Modifications

Room Temperature Vulcanized (RTV) Silicone Rubber Crosslinking

Room Temperature Vulcanized (RTV) silicone rubbers are a class of elastomers that cure at ambient temperatures. The crosslinking process is fundamental to the development of their characteristic elastomeric properties. RTV systems are typically based on polydimethylsiloxanes with reactive terminal groups, crosslinkers, and a catalyst.

This compound can function as a crosslinking agent in these systems. Its trimethoxysilane group is hydrolyzable, meaning it can react with moisture to form silanol groups. These silanol groups can then undergo condensation reactions with the hydroxyl-terminated groups of silicone polymers, forming a stable, three-dimensional crosslinked network. This process is characteristic of condensation cure RTV systems.

Furthermore, the presence of the octenyl group, which contains a terminal carbon-carbon double bond, allows for its participation in addition cure systems. In this type of curing, a platinum catalyst facilitates the addition of a silicon-hydride (Si-H) bond across the double bond of the octenyl group. This hydrosilylation reaction forms a durable carbon-silicon bond and does not produce any by-products, which is advantageous for applications where shrinkage must be minimized. Addition cure systems can be formulated to cure at room temperature.

Improvement of Thermal Stability and Mechanical Properties

The incorporation of this compound into silicone rubber formulations can lead to notable improvements in both thermal stability and mechanical properties. The thermal stability of silicone resins is a critical attribute, and enhancements in this area are often achieved by increasing the crosslinking density of the polymer network. The formation of stable Si-O-Ph bonds, for instance, has been shown to significantly increase the temperature at which 5% weight loss occurs (Td5) to as high as 606 °C in a nitrogen atmosphere and 542 °C in air rsc.org. While this specific bond is not formed by this compound, the principle of increasing crosslink density to enhance thermal stability is relevant.

The mechanical properties of silicone elastomers, such as tensile strength, tear strength, and hardness, are often enhanced through the addition of reinforcing fillers. The effectiveness of these fillers is largely dependent on the interfacial adhesion between the filler particles and the silicone matrix. Silane coupling agents, like this compound, can be used to modify the surface of fillers, thereby improving their compatibility and bonding with the polymer. For example, the modification of halloysite (B83129) nanotubes with γ-methacryloxypropyltrimethoxysilane has been shown to significantly enhance the tear strength of silicone rubber nanocomposites, with an increase of up to 55% at a 10 phr loading of the modified nanofiller researchgate.net. Similar improvements in mechanical performance can be anticipated with the use of this compound due to its ability to functionalize fillers and integrate into the silicone matrix.

Fluoroelastomers with Organically Modified Layered Double Hydroxide (B78521)/Graphene Oxide

In the realm of advanced fluoroelastomer composites, this compound has been successfully utilized as a modifying agent for nanofillers like layered double hydroxide (LDH) and graphene oxide (GO). These modified nanofillers, when incorporated into a fluoroelastomer matrix, can significantly enhance the material's mechanical and barrier properties.

In one study, a composite of layered double hydroxide and graphene oxide (GLDH) was modified with this compound (7-OTOS) elsevierpure.com. The successful grafting of 7-OTOS onto the surfaces of both GO and LDH was confirmed through various analytical techniques. This surface modification led to a significant improvement in the interfacial interactions between the nanofiller and the fluoroelastomer matrix, resulting in better dispersion of the filler within the polymer elsevierpure.com.

The mechanical and gas barrier properties of the resulting fluoroelastomer composites showed marked improvements. Specifically, the tensile strength of the fluoroelastomer composite filled with 10 phr of the 7-OTOS modified GLDH (SGLDH) increased by approximately 47.6% compared to the composite filled with unmodified LDH elsevierpure.com. Furthermore, the carbon dioxide permeability of the SGLDH-filled composite was also enhanced elsevierpure.com.

| Property | Fluoroelastomer with 10-phr LDH | Fluoroelastomer with 10-phr GLDH | Fluoroelastomer with 10-phr SGLDH (7-OTOS modified) |

| Tensile Strength Increase (vs. LDH) | - | 27.7% | 47.6% |

| CO2 Permeability Coeff. Increase (vs. LDH) | - | 20.3% | 32.1% |

Source: elsevierpure.com

Poly(methyl methacrylate) Coatings on Zinc

Poly(methyl methacrylate) (PMMA) coatings are utilized for the protection of metallic surfaces, such as zinc, from corrosion. The adhesion of the polymer coating to the metal substrate is a critical factor in ensuring effective and durable protection. Silane coupling agents can be employed to create a strong and stable interface between the organic coating and the inorganic metal surface.

Subsequently, a free radical polymerization of methyl methacrylate (B99206) (MMA) is initiated in the presence of the vinyl-functionalized zinc surface. This results in the covalent bonding of the PMMA chains to the surface via the vinyl groups of the silane linker. This method of covalently binding the PMMA coating to the zinc substrate has been shown to significantly improve the coating's stability against cathodic delamination, a common failure mechanism for protective coatings.

Given its terminal double bond in the octenyl group, this compound is expected to function in a similar manner to VTS in this application, providing a means to covalently anchor PMMA coatings to zinc surfaces for enhanced corrosion protection.

Surface Functionalization and Adhesion Promotion

Surface Treatment for DNA Fibers in FISH Mapping

Fluorescence in situ hybridization (FISH) is a powerful cytogenetic technique used to visualize specific DNA sequences on chromosomes. For high-resolution mapping, DNA fibers are mechanically stretched and fixed onto a solid support, such as a microscope slide. The quality of the stretched DNA fibers and their adhesion to the support are critical for the success of the FISH procedure.

This compound is employed as a surface treatment for the solid supports used in DNA fiber FISH mapping gelest.com. The trimethoxysilane portion of the molecule reacts with the hydroxyl groups on the glass surface of the microscope slide, forming a covalent bond and creating a silanized surface. The octenyl groups, which are hydrophobic, are oriented away from the surface.

This hydrophobic surface modification is believed to facilitate the uniform stretching and binding of the DNA fibers. The extended DNA molecules can then be probed with fluorescently labeled DNA sequences to determine their location and order. This technique allows for a much higher mapping resolution than can be achieved with condensed chromosomes, enabling the detailed analysis of gene structure and organization.

Adhesion Promotion of Silicone Elastomers on Aluminum Alloys

The strong and durable adhesion of silicone elastomers to metal substrates like aluminum alloys is crucial in many industrial applications, including in the automotive and aerospace sectors. Silane coupling agents are frequently used as primers to promote adhesion between the inorganic metal surface and the organic silicone polymer.

The mechanism of adhesion promotion by silanes involves the dual functionality of the silane molecule. The trimethoxy groups of this compound can hydrolyze to form silanol groups. These silanols can then condense with the hydroxyl groups present on the surface of the aluminum alloy (which is naturally covered by a thin layer of aluminum oxide), forming strong and stable Al-O-Si covalent bonds.

The octenyl group of the silane, which extends away from the aluminum surface, can then interact and co-react with the silicone elastomer. In the case of addition-curing silicone systems, the terminal double bond of the octenyl group can participate in the hydrosilylation reaction with the Si-H groups of the elastomer's crosslinker, catalyzed by a platinum complex. This creates a covalent link between the silane primer layer and the silicone elastomer, resulting in a robust and durable adhesive bond. This covalent bonding at the interface is key to achieving high adhesion strength and long-term performance.

Microparticle Surface Modification

This compound is utilized as a surface treatment agent for microparticles, significantly altering their properties to enhance performance in a wide range of applications. gelest.comnih.gov The fundamental mechanism involves the dual functionality of the silane molecule. The trimethoxysilyl group at one end of the molecule hydrolyzes to form silanols, which then condense with hydroxyl groups present on the surface of inorganic particles, such as silica, creating stable covalent bonds. gelest.com This process anchors the molecule to the particle surface.

The other end of the molecule features a terminal octenyl (alkene) group, which imparts a new chemical character to the particle surface. This organofunctional group effectively transforms the particle from its original inorganic nature to a hybrid organic-inorganic composite at the molecular level. This modification can dramatically improve various physical and chemical properties. gelest.comgelest.com

The primary benefits of treating microparticles with this compound include:

Enhanced Adhesion: Improves the compatibility and bonding between the inorganic particle and an organic polymer matrix. gelest.com

Improved Dispersion: By altering the surface polarity, the silane treatment can prevent particle agglomeration, leading to more stable and uniform dispersions in liquid media. gelest.com

Modified Rheological Behavior: The flow characteristics of particle-filled composites can be precisely controlled. gelest.com

Increased Hydrophobicity: The long alkyl chain of the octenyl group creates a water-repellent surface on the particles.

Enhanced Stability: The modified particles can exhibit greater resistance to chemical, thermal, and photo-degradation. gelest.com

Table 1: Effects of Microparticle Surface Modification

| Property Enhanced | Description |

|---|---|

| Color & Hiding Power | Improves uniformity and stability of pigments. |

| Polarity & Solubility | Allows particles to be dispersed in new solvents. |

| Adhesion | Promotes bonding between dissimilar materials. gelest.com |

| Dispersion | Reduces particle clumping for smoother mixtures. gelest.com |

| Rheological Behavior | Controls the flow properties of liquids and pastes. gelest.com |

| Stability | Increases resistance to heat, light, and chemicals. gelest.com |

| Moisture Resistance | Creates a hydrophobic barrier on the particle surface. gelest.com |

| Mechanical Properties | Enhances the strength and durability of composites. gelest.com |

Chemical Surface Modification via Radical C-C Bond-Forming Reactions

The terminal double bond of the octenyl group on this compound-modified surfaces serves as a reactive site for further functionalization through radical carbon-carbon bond-forming reactions. researchgate.net After forming a self-assembled monolayer (SAM) of the silane on a substrate (such as silicon with its native oxide layer), the surface becomes populated with outwardly oriented alkene groups. researchgate.net

These alkene-terminated surfaces can be modified under neutral conditions using radical reactions. researchgate.net This method is advantageous because radical conditions are often tolerant of many other functional groups, allowing for complex molecules to be attached to the surface without being damaged. researchgate.net

The process typically involves:

Radical Generation: A radical initiator, such as azobisisobutyronitrile (AIBN), is used to start a chain reaction.

Radical Addition: The generated radical adds across the C=C double bond of the surface-bound octenyl group.

Bond Formation: This addition forms a new, stable carbon-carbon single bond, effectively grafting a new molecule onto the surface.

This technique provides a powerful platform for covalently immobilizing a wide variety of molecules, including those of biological interest, onto a substrate. For example, biotin (B1667282) can be attached to an alkene-terminated surface using this approach, creating a surface ready for specific protein binding assays. researchgate.net This method represents a versatile strategy for creating complex, functional surfaces for advanced materials and sensors.

Biomedical Applications

Silane coupling agents like this compound are critical for the surface modification of medical implants and devices. gelest.comengineerlive.com The success of an implant often depends on its interaction with the surrounding biological environment, which is dictated by its surface properties. nih.gov Materials commonly used for implants, such as titanium and its alloys, possess excellent mechanical strength and corrosion resistance but may not inherently promote optimal tissue integration. nih.gov

Surface treatment with this compound can modify these surfaces to improve their performance. The process involves the reaction of the trimethoxysilyl groups with metal oxides on the implant surface (e.g., TiO2 on a titanium implant), forming a stable, covalent Si-O-Metal bond. gelest.comnih.gov This creates a durable coating that functionalizes the implant surface with the octenyl group.

This organic layer can serve several purposes:

Act as a Primer: The silane layer can act as an adhesion promoter, creating a bridge between the inorganic implant material and a subsequent polymer or bioactive coating. engineerlive.com

Control Hydrophobicity: The long hydrocarbon chain of the octenyl group can render the implant surface more hydrophobic, which can influence protein adsorption and subsequent cellular responses. engineerlive.com

Provide a Reactive Handle: As discussed previously, the terminal double bond can be used to covalently attach other bioactive molecules, such as growth factors or antimicrobial agents, to prevent infection. researchgate.net

Achieving stable and long-term adhesion between an implant and the surrounding tissue is crucial for the success of medical devices, particularly in orthopedic and dental applications. mdpi.com Insufficient integration can lead to micromotion, inflammation, and eventual implant failure. nih.gov Surface modification with silanes is a key strategy to enhance this device-tissue adhesion. nih.gov

By functionalizing an implant surface with this compound, a covalently bound organic interface is created. This interface can improve adhesion through several mechanisms:

Improved Wetting and Interfacial Bonding: The organofunctional surface can improve the wetting characteristics for biological fluids and extracellular matrix proteins, which is the first step in tissue integration. mdpi.com

Covalent Integration: The terminal alkene can be functionalized with molecules that mimic the extracellular matrix or that can form covalent bonds with specific biological molecules, creating a stronger and more direct linkage between the implant and the tissue. nih.gov

Foundation for Bioactive Coatings: The silane layer provides a stable foundation for applying further bioactive coatings, such as collagen or chitosan, which are known to promote cell adhesion and tissue growth. mdpi.comresearchgate.net

The ability of silanes to form durable bonds between inorganic implant materials and organic biological tissues makes them essential tools in the development of next-generation medical devices with improved biocompatibility and longevity. gelest.com

Separation and Diagnostics

In capillary electrophoresis (CE), a powerful analytical technique for separating molecules, the inner surface of the fused-silica capillary plays a critical role. Unmodified silica surfaces contain silanol groups (Si-OH) that become ionized at neutral to high pH, creating a negative charge. This charge induces an electroosmotic flow (EOF) of the buffer solution, which can interfere with certain types of separations.

To eliminate EOF and create a stable separation medium, the capillary wall is often coated with a neutral polymer, such as polyacrylamide. gelest.com this compound is used as a coupling agent to covalently bond the polyacrylamide gel to the inner wall of the silica capillary. gelest.comgelest.com

The procedure involves two main steps:

Silanization of the Capillary Wall: The capillary is first rinsed with a solution of this compound. The trimethoxysilyl groups react with the surface silanol groups of the fused silica, creating a covalent bond and lining the inner wall with a layer of upward-facing octenyl groups.

"In Situ" Polymerization: A solution containing acrylamide (B121943) monomer, a cross-linker (like bis-acrylamide), and a radical initiator is then introduced into the functionalized capillary. Upon initiation, the acrylamide polymerizes. The growing polymer chains incorporate the surface-bound octenyl groups into the polymer network, effectively grafting the entire polyacrylamide gel to the capillary wall.

This stable, covalently attached coating neutralizes the surface charge, thereby eliminating electroosmotic flow. This allows for separations based purely on the electrophoretic mobility of the analytes in the gel matrix, leading to high-resolution separations of molecules like proteins and nucleic acids.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acrylamide |

| Azobisisobutyronitrile (AIBN) |

| Biotin |

| Bis-acrylamide |

| Chitosan |

| Collagen |

| Polyacrylamide |

| Silicon |

| Titanium |

In-Capillary Photodeposition of Polymer Films

A significant application of this compound lies in the surface modification of substrates for the subsequent anchoring of polymer films. Research has demonstrated its use in the in-water, site-specific photodeposition of nanometer-thick polyacrylamide films on the inner surface of fused silica microcapillaries. nih.govacs.orgresearchgate.net In this process, the fused silica surface is first "presilanized" with this compound, also referred to as TMOS in some studies. nih.govacs.orgresearchgate.net

The selection of this compound is critical due to the vinyl group present in its molecular structure. nih.govacs.orgresearchgate.net This terminal double bond provides a reactive site for covalent bonding. Following the immobilization of the silane on the fused silica surface, its vinyl group can participate in a (UV light)-activated free-radical polymerization (UV-FRP). nih.govacs.orgresearchgate.net This initial surface treatment effectively creates an anchor layer, preparing the capillary for the subsequent deposition of the polymer film.

The photodeposition process involves introducing an aqueous solution into the silanized microcapillary. nih.govacs.org This solution contains the necessary components for the polymerization reaction, initiated by UV light at a wavelength of 365 nm. nih.govacs.org

The table below details the typical components used in the UV-FRP solution for depositing the polymer film onto the this compound modified surface.

| Component | Function |

| Acrylamide (AA) | Functional Monomer |

| N,N′-methylenebis(acrylamide) (BAA) | Cross-linking Monomer |

| Azobisisobutyronitrile (AIBN) | UV-FRP Initiator |

| Acetonitrile (ACN) | Porogen and Solvent |

The result is a nanometer-thick polymer film covalently bonded to the inner wall of the microcapillary, a structure made possible by the initial surface functionalization with this compound.

Energy Storage Systems

Dielectric Polymer Nanocomposites for Capacitors

In the field of energy storage, particularly for high-energy-density capacitors, polymer nanocomposites are of great interest. escholarship.org These materials combine the flexibility and high breakdown strength of a polymer matrix with the high dielectric permittivity of inorganic filler nanoparticles. escholarship.org However, a significant challenge is the inherent incompatibility between the hydrophilic inorganic fillers (like barium titanate, BaTiO₃) and the hydrophobic polymer matrix, which can lead to particle agglomeration and poor performance.

To overcome this, surface modification of the nanoparticles with coupling agents is a crucial step. Silane coupling agents are widely used for this purpose. dtic.mil this compound is a long-chain spacer silane coupling agent that can be used to functionalize the surface of such inorganic fillers. Its trimethoxysilane group can form stable covalent bonds with the hydroxyl groups on the surface of inorganic particles, while the long octenyl chain provides a hydrophobic and flexible interface that is more compatible with the polymer resin. This improved compatibility enhances the dispersion of the nanoparticles within the polymer matrix, which is essential for achieving desirable dielectric properties.

The table below illustrates the effect of surface modification on the dielectric constant of polymer nanocomposites, showing a general trend observed in such systems.

| Filler | Polymer Matrix | Surface Modification | Filler Vol. % | Dielectric Constant (at 1 kHz) |

| BaTiO₃ | PVDF | None | 5% | 32.8 |

| BaTiO₃ | PVDF | APTES | 5% | 57.2 |

| TiO₂ | PVDF | None | 10% | 9.2 |

| TiO₂ | PVDF | APTES | 10% | 11.3 |

*Note: Data for (3-aminopropyl)triethoxysilane (APTES) is used as a representative example of a silane coupling agent's effect.

Optimizing Electrical Breakdown Voltage through Surface Functionalization

The electrical breakdown voltage, or dielectric strength, is a critical parameter for capacitor materials. For polymer nanocomposites, the breakdown strength is highly dependent on the quality of the interface between the nanoparticles and the polymer matrix. sc.edu Agglomerates of nanoparticles can lead to local enhancements of the electric field, creating weak points where dielectric breakdown can initiate at a lower voltage than desired. sc.edu

Future Directions and Emerging Research Avenues for 7 Octenyltrimethoxysilane

Development of Novel Polymer Systems and Composites

The exploration of new polymer systems and composites represents a promising frontier for 7-Octenyltrimethoxysilane. Researchers are investigating its role in the creation of "smart" materials that can respond to external stimuli. For instance, the incorporation of this compound into polymer matrices is being explored for the development of self-healing materials. In these systems, the silane's ability to form reversible bonds at the interface could enable the material to repair itself after damage.

Another area of focus is the development of stimuli-responsive polymers. nih.gov These materials can change their properties in response to environmental triggers such as temperature, pH, or light. nih.gov The vinyl group of this compound can be functionalized to create polymers that exhibit thermoresponsive behavior, potentially leading to applications in areas like controlled drug release and soft robotics. nih.gov

Furthermore, research is underway to enhance the performance of high-performance composites. By optimizing the interaction between the silane (B1218182) and reinforcing fillers, scientists aim to create materials with superior mechanical strength, thermal stability, and durability for use in the aerospace, automotive, and construction industries.

Advanced Interfacial Engineering for Multifunctional Materials

One emerging area is the development of surfaces with tunable wettability. By grafting specific polymer brushes onto a surface using this compound as a linker, it is possible to create materials that can switch between being hydrophilic and hydrophobic. This has potential applications in microfluidics, self-cleaning surfaces, and biomedical devices.

Moreover, the integration of this compound in composite materials is being explored to impart sensing capabilities. By incorporating conductive nanoparticles at the interface and using the silane to ensure their proper dispersion and bonding, it may be possible to create materials that can detect changes in strain, temperature, or chemical environment.

Expansion of Biomedical and Diagnostic Applications

The biocompatibility and surface modification capabilities of this compound make it a strong candidate for a range of biomedical and diagnostic applications. gelest.com While it is already used in techniques like fluorescent in situ hybridization (FISH) for mapping DNA, future research is aimed at expanding its utility. gelest.com

One promising avenue is in the development of controlled drug delivery systems. nih.goviff.com The silane can be used to functionalize the surface of nanoparticles or mesoporous silica (B1680970), allowing for the attachment of targeting ligands and the controlled release of therapeutic agents. nih.gov This could lead to more effective and targeted treatments for a variety of diseases. nih.gov

In the realm of diagnostics, this compound is being investigated for its potential in creating advanced biosensors. nih.govmdpi.com By immobilizing biorecognition elements, such as antibodies or enzymes, onto a sensor surface using the silane as a coupling agent, it is possible to create highly sensitive and specific devices for detecting biomarkers associated with various diseases. mdpi.comresearchgate.net The development of biocompatible coatings for medical implants is another area of active research, with the goal of improving the integration of these devices with surrounding tissues and reducing the risk of rejection. google.comhydromer.comresearchgate.netnih.gov

Green Chemistry Approaches in Synthesis and Application

In line with the growing emphasis on sustainability, researchers are exploring green chemistry approaches for the synthesis and application of this compound. A key focus is the development of more environmentally friendly synthetic routes that reduce waste and energy consumption. One promising strategy is the use of enzymatic catalysis, which can offer high selectivity and operate under mild reaction conditions. mdpi.comresearchgate.net

The use of renewable precursors is another important aspect of green chemistry in this context. acs.orgnih.govresearchgate.net Researchers are investigating the potential of deriving the octenyl group from bio-based sources, thereby reducing the reliance on fossil fuels. Additionally, the development of solvent-free or more sustainable solvent systems for the synthesis and application of the silane is an active area of research.

Life cycle assessment (LCA) is also being employed to evaluate the environmental impact of this compound from cradle to grave. This holistic approach helps to identify areas for improvement in the production process and encourages the development of more sustainable practices.

| Green Chemistry Principle | Application to this compound Synthesis and Use |

| Waste Prevention | Developing synthetic routes with higher atom economy to minimize byproduct formation. |

| Catalysis | Utilizing enzymatic or other highly selective catalysts to improve reaction efficiency and reduce waste. mdpi.com |

| Use of Renewable Feedstocks | Exploring bio-based sources for the octenyl component of the molecule. researchgate.net |

| Safer Solvents and Auxiliaries | Investigating the use of water, supercritical fluids, or ionic liquids as alternatives to volatile organic solvents. |

| Design for Energy Efficiency | Optimizing reaction conditions to reduce energy consumption, for example, by using catalytic processes that operate at lower temperatures and pressures. pharmtech.comcgu.edu.twku.ac.aeresearchgate.net |

Integration with Artificial Intelligence and Machine Learning for Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of material design, and this compound is no exception. These computational tools can significantly accelerate the discovery and optimization of new materials by predicting their properties and performance. mdpi.comberkeley.edu

Machine learning models can be trained on large datasets to predict the interfacial binding energy and mechanical properties of composites containing this compound. mdpi.com This allows for the rapid screening of different formulations and the identification of the most promising candidates for experimental validation.

Generative models, a type of AI, can be used to design novel polymers and composites with desired properties. chemrxiv.orgchemrxiv.orgarxiv.orgtri.global By inputting the target characteristics, these models can propose new molecular structures that incorporate this compound in innovative ways. This approach has the potential to lead to the discovery of materials with unprecedented performance.

Furthermore, computational fluid dynamics (CFD) simulations can be used to optimize the synthesis and processing of materials containing this compound. mdpi.com By modeling the fluid flow and reaction kinetics, researchers can gain insights into how to improve reaction yields and control the final material properties.

| AI/ML Technique | Application in this compound Research |

| Predictive Modeling | Forecasting the mechanical, thermal, and chemical properties of composites based on the concentration and arrangement of this compound at the interface. mdpi.com |

| Generative Design | Creating novel polymer architectures with pendant this compound groups tailored for specific applications like self-healing or stimuli-responsiveness. chemrxiv.orgchemrxiv.orgarxiv.orgtri.global |

| Process Optimization | Using CFD and ML to optimize the reaction conditions for the synthesis of this compound and its incorporation into materials. pharmtech.comcgu.edu.twku.ac.aeresearchgate.netmdpi.com |

| High-Throughput Screening | Virtually screening large libraries of potential formulations to identify promising candidates for experimental investigation. |

Q & A

Q. What are the recommended synthesis and purification methods for 7-octenyltrimethoxysilane in academic laboratories?

Methodological Answer: The synthesis of this compound typically involves the hydrosilylation of 1,7-octadiene with trimethoxysilane in the presence of a platinum catalyst under inert conditions (e.g., nitrogen atmosphere). Critical parameters include temperature control (60–80°C) and stoichiometric ratios to minimize side reactions. Purification is achieved via fractional distillation under reduced pressure to isolate the product from unreacted precursors and byproducts. For reproducibility, document reaction times, catalyst loading, and distillation conditions in the supplementary materials . Characterization of purity (>98%) should follow established protocols for organosilanes, such as gas chromatography (GC) or NMR spectroscopy .

Q. How should researchers characterize this compound to confirm its identity and purity?

Methodological Answer: Key characterization techniques include:

- NMR Spectroscopy : H and C NMR to verify the structure (e.g., vinyl proton signals at δ 5.0–6.0 ppm and methoxy groups at δ 3.5–3.7 ppm).

- FT-IR Spectroscopy : Peaks at ~1080 cm (Si-O-C) and ~1600 cm (C=C stretching).

- Elemental Analysis : Confirm C, H, and Si content within ±0.3% of theoretical values.

- GC-MS : To assess purity and detect volatile impurities.

For new batches, compare data with literature or commercial standards, and include chromatograms in supplementary files .

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers under nitrogen at 2–8°C to prevent hydrolysis.

- Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, safety goggles) to avoid skin/eye contact. Monitor moisture levels in the lab (<40% RH).

- Stability : Test hydrolytic stability by exposing aliquots to controlled humidity and analyzing degradation via Si NMR. Shelf life exceeds 12 months if stored properly .

Advanced Research Questions

Q. How does this compound enhance adhesion in polymer-metal systems, and what experimental variables influence its efficacy?

Methodological Answer: The compound acts as a coupling agent by forming covalent bonds with metal oxides (e.g., AlO) via hydrolysis of methoxy groups, while its vinyl moiety copolymerizes with polymers. To optimize adhesion:

- Surface Pretreatment : Clean substrates with plasma or acid etching to increase hydroxyl group density.

- Application Parameters : Vary silane concentration (0.5–2.0 wt%), curing temperature (80–120°C), and time (15–60 min).

- Characterization : Use peel strength tests, XPS (to confirm Si-O-M bonds), and AFM to assess interfacial morphology. A study demonstrated 40% adhesion improvement on Al 2024 alloy at 1.5 wt% concentration and 100°C curing .

Q. How can researchers resolve contradictions in reported adhesion performance data for this compound?

Methodological Answer: Contradictions often arise from:

- Substrate Variability : Standardize surface roughness and oxidation states (e.g., via ASTM B921 for aluminum).

- Environmental Conditions : Control humidity during application (40–60% RH) to regulate hydrolysis rates.

- Analytical Methods : Cross-validate results using multiple techniques (e.g., lap shear tests combined with FT-IR mapping). Replicate experiments with independent batches of silane to rule out purity issues .

Q. What advanced strategies exist for studying the reactivity of this compound under non-ambient conditions?

Methodological Answer:

- Kinetic Studies : Use in-situ FT-IR to monitor hydrolysis/condensation rates at varying pH (3–9) and temperatures.

- High-Throughput Screening : Employ combinatorial methods to test silane blends with co-catalysts (e.g., titanium chelates) for enhanced reactivity.

- Computational Modeling : Simulate silane-substrate interactions using DFT to predict bonding energetics. Pair with experimental data to refine reaction mechanisms .

Data Management and Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro